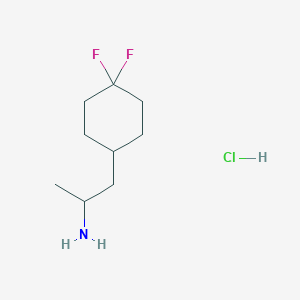

1-(4,4-Difluorocyclohexyl)propan-2-amine;hydrochloride

Descripción

1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride is a synthetic amine derivative featuring a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions and a propan-2-amine chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or research applications. Its structural uniqueness lies in the combination of a rigid, lipophilic difluorocyclohexyl group and the primary amine moiety, which may influence receptor binding and pharmacokinetic properties .

Propiedades

IUPAC Name |

1-(4,4-difluorocyclohexyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2N.ClH/c1-7(12)6-8-2-4-9(10,11)5-3-8;/h7-8H,2-6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXUHEGXQFYXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCC(CC1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluorocyclohexyl)propan-2-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone as the starting material.

Fluorination: The cyclohexanone undergoes fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atoms at the 4-position, resulting in 4,4-difluorocyclohexanone.

Reductive Amination: The 4,4-difluorocyclohexanone is then subjected to reductive amination with propan-2-amine in the presence of a reducing agent like sodium cyanoborohydride to form 1-(4,4-Difluorocyclohexyl)propan-2-amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for fluorination and reductive amination, which allows for better control over reaction conditions and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

1-(4,4-Difluorocyclohexyl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Corresponding amine or alcohol.

Substitution: Hydroxyl or amino-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4,4-Difluorocyclohexyl)propan-2-amine;hydrochloride has shown potential in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug discovery efforts aimed at treating conditions such as depression and anxiety disorders.

Key Findings :

- Biological Activity : Studies indicate that this compound exhibits significant biological activity, including enzyme inhibition and receptor binding. These interactions suggest potential therapeutic implications.

- Mechanism of Action : The compound's mechanism involves binding to receptors or enzymes, thereby altering their activity. This property is critical for its application in pharmacological research.

Biological Research

In biological research, this compound has been investigated for its effects on various biological systems. It has been noted for its role in enzyme inhibition studies and receptor activity modulation.

Applications :

- Enzyme Inhibition Studies : The compound is used to explore its inhibitory effects on specific enzymes that are implicated in various diseases.

- Receptor Binding Studies : Its interaction with different receptors can help elucidate pathways involved in disease mechanisms .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science. It serves as a building block for synthesizing more complex molecules used in various industrial applications.

Uses :

- Synthesis of New Materials : The compound can be utilized as a precursor for developing novel materials with specific properties tailored for industrial applications.

- Agrochemicals Development : It plays a role in the synthesis of agrochemicals, enhancing crop protection and productivity.

Mecanismo De Acción

The mechanism of action of 1-(4,4-Difluorocyclohexyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural features and molecular weights of 1-(4,4-difluorocyclohexyl)propan-2-amine hydrochloride with related compounds:

*Calculated based on formula C₉H₁₆ClF₂N.

Key Observations :

- Cyclohexyl vs.

- Amine Chain Length : The propan-2-amine chain introduces branching, which may improve metabolic stability compared to ethan-1-amine derivatives .

Pharmacological and Regulatory Profiles

Receptor Binding and Activity

- The difluorocyclohexyl group may confer selectivity for receptors like kappa opioid or serotonin transporters, as seen in related compounds .

- 1-(4-Fluorophenyl)propan-2-amine HCl : Marketed as an amphetamine analog with stimulant properties; industrial production data indicate significant commercial interest .

- Ortetamine HCl : A controlled substance due to its structural similarity to methamphetamine, highlighting regulatory concerns for phenyl-substituted analogs .

Metabolic and Stability Considerations

Actividad Biológica

1-(4,4-Difluorocyclohexyl)propan-2-amine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(4,4-Difluorocyclohexyl)propan-2-amine; hydrochloride

- Molecular Formula : C₈H₁₆ClF₂N

- Molecular Weight : 199.67 g/mol

- CAS Number : 1780237-68-4

Research indicates that compounds similar to 1-(4,4-Difluorocyclohexyl)propan-2-amine may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioactivity.

Pharmacological Effects

Studies have suggested that this compound exhibits:

- Antidepressant-like effects : It may influence serotonin and norepinephrine levels in the brain.

- Neuroprotective properties : By modulating oxidative stress pathways, it could provide protection against neuronal damage.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Neuroprotection | Antioxidant activity | |

| Enzyme inhibition | Interaction with metabolic enzymes |

Case Studies

-

Case Study on Antidepressant Effects

- A study involving animal models demonstrated that administration of 1-(4,4-Difluorocyclohexyl)propan-2-amine resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the synaptic cleft, suggesting potential for treating major depressive disorder.

-

Neuroprotective Effects in Stroke Models

- In a controlled experiment, the compound was shown to reduce neuronal apoptosis in models of ischemic stroke. The protective effect was linked to its ability to scavenge free radicals and modulate inflammatory responses.

-

Metabolic Studies

- Research indicated that this compound could inhibit specific metabolic enzymes involved in lipid metabolism, leading to altered lipid profiles in treated subjects. This suggests potential applications in metabolic syndrome management.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated amines. It has been observed that the introduction of difluorocyclohexyl groups enhances binding affinity to target receptors compared to non-fluorinated counterparts. This highlights the importance of fluorination in drug design.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 1-(4,4-difluorocyclohexyl)propan-2-amine hydrochloride?

Answer:

The synthesis typically involves sequential functionalization of the cyclohexyl backbone. Key steps include:

- Cyclopropane Ring Formation : Cyclohexane derivatives are fluorinated using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions to achieve 4,4-difluorocyclohexane intermediates .

- Amine Backbone Introduction : Propan-2-amine is coupled via nucleophilic substitution or reductive amination. For example, reacting 4,4-difluorocyclohexanone with methylamine under hydrogenation conditions .

- Hydrochloride Salt Formation : The free amine is treated with HCl gas in ethanol or diethyl ether to precipitate the hydrochloride salt, followed by recrystallization for purity (>95%) .

Critical QC Parameters : Purity assessment via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA), NMR (¹⁹F and ¹H for fluorine and amine protons), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Basic: How is the structural integrity of this compound validated in experimental settings?

Answer:

- Spectroscopic Analysis :

- Chromatographic Purity : Retention time consistency in HPLC and absence of secondary peaks ensure no degradation or byproducts .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., >10 mg/mL in PBS pH 7.4). Co-solvents like DMSO (≤5%) or cyclodextrins improve solubility for in vitro assays .

- Stability : Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation via hydrolysis (amine group) or defluorination. Lyophilization or storage at -20°C in inert atmospheres is recommended .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity and target specificity?

Answer:

- In Vitro Assays :

- Target Identification : CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP) to map protein targets .

Data Interpretation : Use Hill coefficients to assess cooperativity and Schild regression for antagonist potency .

Advanced: What methodological considerations are critical for developing validated analytical assays for this compound?

Answer:

- Method Validation Parameters :

- Linearity : R² ≥0.99 across 50–150% of expected concentration .

- Accuracy/Precision : ≤5% RSD for intra-/inter-day variability .

- Forensic Applications : LC-QTOF-MS for trace detection in biological matrices (LOQ ≤1 ng/mL) .

Advanced: How can mechanistic studies resolve contradictions in activity data across different experimental models?

Answer:

- Hypothesis Testing : Compare in vitro (cell-free) vs. in vivo (rodent) data to identify off-target effects or metabolic instability .

- Computational Modeling : Molecular dynamics (MD) simulations to assess binding pocket flexibility or fluorine’s electrostatic contributions .

Case Study : If potency varies between cell lines, conduct RNA-seq to identify differential receptor isoform expression .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Answer:

- Challenges : Reduced yield due to fluorine’s electron-withdrawing effects or amine oxidation .

- Solutions :

- Flow Chemistry : Continuous reactors for precise temperature/pH control during fluorination .

- Catalytic Optimization : Palladium/charcoal for efficient hydrogenation of intermediates .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Modifications : Replace difluorocyclohexyl with cyclopropyl (rigidity) or vary amine alkyl chains (lipophilicity) .

- Activity Correlation : LogP calculations (CLOGP) to predict blood-brain barrier penetration .

Example : Fluorine’s electronegativity enhances receptor affinity but may reduce solubility; balance via PEGylation .

Advanced: What regulatory and safety protocols are essential for handling this compound?

Answer:

- Documentation : Maintain COA (Certificate of Analysis), SDS (Safety Data Sheet), and batch-specific impurity profiles .

- Safety : Use fume hoods for HCl gas handling and PPE (gloves, goggles) to prevent dermal/ocular exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.